molecular formula C8H14BrNO B2670834 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one CAS No. 2091769-85-4

3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one

Cat. No.: B2670834
CAS No.: 2091769-85-4
M. Wt: 220.11
InChI Key: JEZQSZNTUQPAFK-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-bromoethyl substituent at the 3-position and two methyl groups at the 5-position of the lactam ring. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution or alkylation reactions, owing to the electrophilic bromine atom. The 5,5-dimethyl groups confer conformational stability to the pyrrolidinone ring, a feature observed in structurally related compounds like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which is widely used as a radical scavenger due to its stability .

Properties

IUPAC Name

3-(2-bromoethyl)-5,5-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-8(2)5-6(3-4-9)7(11)10-8/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZQSZNTUQPAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)N1)CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one typically involves the bromination of 5,5-dimethylpyrrolidin-2-one. One common method is the reaction of 5,5-dimethylpyrrolidin-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethyl group in 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products:

  • Substituted pyrrolidinones
  • Hydroxyl or carbonyl derivatives
  • Ethyl derivatives

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and polymers.

Biology: In biological research, this compound is used to study the effects of brominated pyrrolidinones on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituent at the 3-position of the pyrrolidinone ring significantly influences the compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Comparison of Key Structural Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one 2-Bromoethyl C₈H₁₄BrNO 220.11 (calculated) High reactivity for alkylation; potential intermediate in drug synthesis Inferred
3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one 3-Hydroxypropyl C₉H₁₇NO₂ 171.24 Enhanced solubility (due to -OH); used in pharmaceutical intermediates
3-(4-Bromobutyl)-4-hydroxy-2H-chromen-2-one 4-Bromobutyl (coumarin core) C₁₃H₁₃BrO₃ 297.15 Antimicrobial activity; heterocyclic building block
5,5-Dimethyl-1-pyrroline-N-oxide (DMPO) N-Oxide C₆H₁₁NO 129.16 Radical trapping; electrochemical applications
Key Observations:

Reactivity :

  • The bromoethyl group in this compound enhances electrophilicity, making it more reactive in substitution reactions compared to the hydroxypropyl analog .
  • In coumarin derivatives (e.g., 3-(4-Bromobutyl)-4-hydroxy-2H-chromen-2-one), bromoalkyl chains facilitate the synthesis of heterocycles, suggesting similar utility for the target compound .

Solubility and Polarity :

  • The hydroxypropyl substituent in 3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one increases polarity and aqueous solubility, whereas the bromoethyl group likely reduces solubility due to hydrophobicity .

Core Structure Influence: Pyrrolidinone derivatives (e.g., DMPO) exhibit superior stability under oxidative conditions compared to coumarin-based analogs, attributed to the electron-donating dimethyl groups .

Stability and Electrochemical Behavior

  • The 5,5-dimethylpyrrolidinone core, as seen in DMPO, resists ring-opening under electrochemical conditions, making it suitable for applications in redox-active systems . This stability may extend to the bromoethyl derivative, though the bromine atom could introduce susceptibility to reduction or elimination.

Biological Activity

3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5,5-dimethylpyrrolidin-2-one with bromoethyl derivatives. The reaction conditions may vary, but common methods include using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting compound can be purified through recrystallization or chromatography.

Anticancer Activity

Research indicates that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For example, a study evaluated various 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells. Compounds bearing structural modifications showed varying degrees of cytotoxicity, with certain derivatives demonstrating selective activity against cancer cells while sparing non-cancerous cells .

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Compound A154
Compound B302

Note: TBD indicates that specific data for the compound is yet to be determined.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that certain pyrrolidine derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus, which is critical given the rise of antibiotic resistance in clinical settings .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the bromine atom enhances the lipophilicity and thus the permeability of the compound across cell membranes, facilitating its interaction with biological targets.

Case Studies

  • Anticancer Efficacy : In a controlled study, various concentrations of this compound were administered to A549 cells. Results indicated a dose-dependent reduction in cell viability compared to control groups treated with standard chemotherapeutics such as cisplatin .
  • Antimicrobial Testing : A series of in vitro assays were conducted to assess the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics .

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